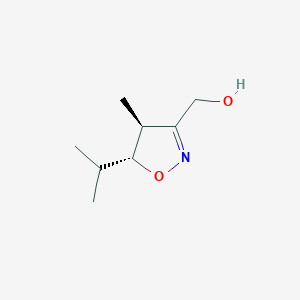
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to an ethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.
Substitution with Methyl Group: The methyl group is introduced at the 6-position of the pyridine ring using a methylating agent such as methyl iodide.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached to the ethanethione moiety through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the pyrrolidine-ethanethione moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanethione moiety to an ethane group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a carbonyl group instead of a thione group.
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanol: Similar structure but with a hydroxyl group instead of a thione group.
Uniqueness
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione is unique due to the presence of the ethanethione moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H16N2S/c1-10-5-4-6-11(13-10)9-12(15)14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 |
InChI Key |
WWQSWWFBNBNGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=S)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)




![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
